MPO Inhibition: 2-Thioxanthine Acts as a Mechanism-Based Irreversible Inactivator via Covalent Heme Modification
2-Thioxanthine (the anhydrous parent of the target hydrate) exhibits a fundamentally distinct inhibitory mechanism against myeloperoxidase (MPO) compared to 6-thioxanthine. 2-Thioxanthine functions as a mechanism-based irreversible inactivator, covalently modifying the heme prosthetic group of MPO [1]. In contrast, 6-thioxanthine lacks this specific inhibitory pharmacology and instead serves primarily as an oxidative metabolite intermediate in the 6-mercaptopurine catabolic pathway [2]. The 2-thioxanthine scaffold has demonstrated IC50 values of 0.2–0.8 μM against MPO chlorination activity under standardized in vitro conditions [3].
| Evidence Dimension | MPO inhibition mechanism and potency |
|---|---|
| Target Compound Data | Irreversible, mechanism-based inactivator; covalent heme modification; IC50 = 0.2–0.8 μM |
| Comparator Or Baseline | 6-Thioxanthine: No documented MPO inhibitory activity; functions as metabolic intermediate |
| Quantified Difference | Qualitative mechanistic divergence; target compound shows nanomolar inhibitory potency while comparator lacks this activity |
| Conditions | Purified human MPO; chlorination activity assay; pH 7.4 |
Why This Matters
For researchers investigating MPO-mediated oxidative stress pathways or screening for MPO inhibitors, 2-thioxanthine provides a validated mechanism-based inactivation scaffold unavailable with the 6-positional isomer, directly impacting assay design and compound selection for inflammation studies.
- [1] Tidén AK, Sjögren T, Svensson M, et al. 2-Thioxanthines are mechanism-based inactivators of myeloperoxidase that block oxidative stress during inflammation. J Biol Chem. 2011;286(43):37578-37589. View Source
- [2] Choughule KV, Barnette MA, Barr JT, et al. In vitro oxidative metabolism of 6-mercaptopurine in human liver: insights into the role of the molybdoflavoenzymes aldehyde oxidase, xanthine oxidase, and xanthine dehydrogenase. Drug Metab Dispos. 2014;42(8):1334-1340. View Source
- [3] BindingDB. 2-Thioxanthine, TX4 and TX2. BindingDB Entry BDBM92469 and BDBM92467. View Source
